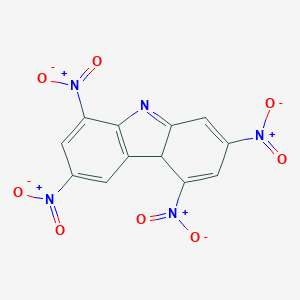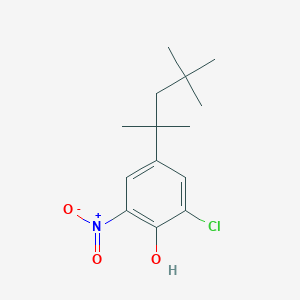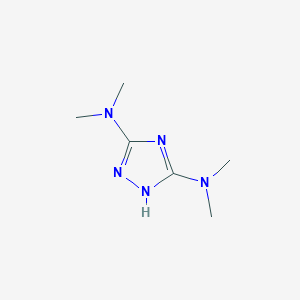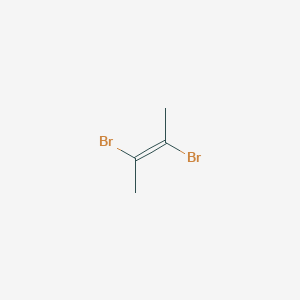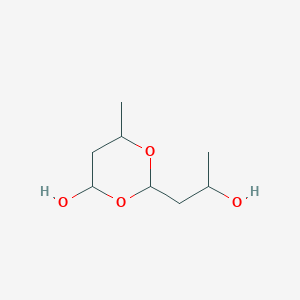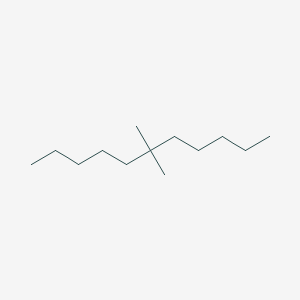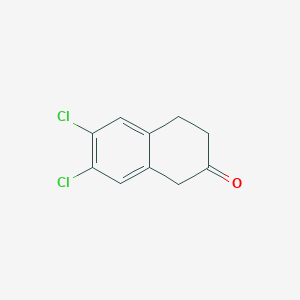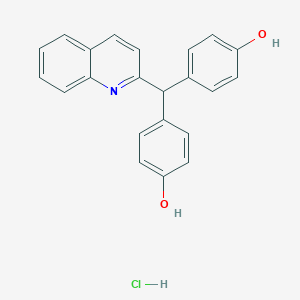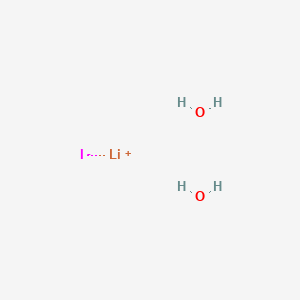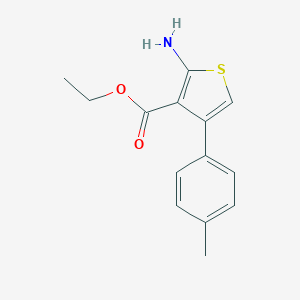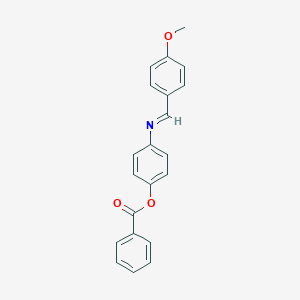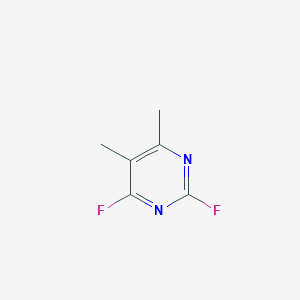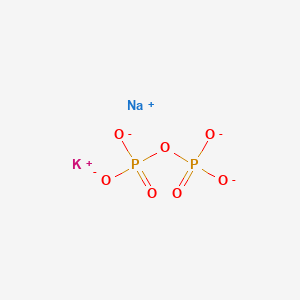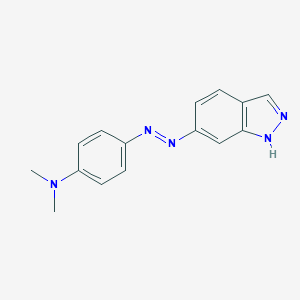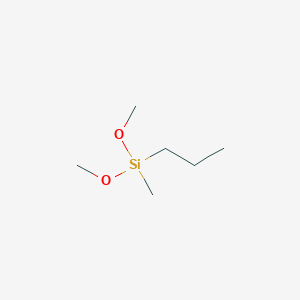
Dimethoxy-methyl-propylsilane
Übersicht
Beschreibung
Dimethoxy-methyl-propylsilane is a compound that can be associated with silicon-based chemicals, particularly those involving silylene groups and siloxane polymers. While the specific compound dimethoxy-methyl-propylsilane is not directly mentioned in the provided papers, the research does cover related silicon compounds and their behaviors, which can offer insights into the synthesis, structure, and reactivity of similar silicon-based chemicals.
Synthesis Analysis
The synthesis of silicon-based compounds often involves the manipulation of silylene groups or the use of siloxane polymers. For instance, the pyrolysis of dimethoxytetramethyldisilane can lead to the formation of disilacyclobutane products, which suggests that high-temperature reactions are a common method for synthesizing silicon-containing cyclic compounds . Additionally, the synthesis of comb-like polymethylsiloxanes is achieved through the "grafting to" method, indicating that functionalization of siloxane polymers is a viable synthetic route for creating complex silicon-based materials .
Molecular Structure Analysis
The molecular structure of silicon-based compounds can be quite diverse. For example, the formation of disilacyclobutane products implies that silicon atoms can be incorporated into four-membered ring structures . Moreover, the architecture of polymethylsiloxanes, which includes a silsesquioxane backbone and dimethylsiloxane side chains, demonstrates the versatility of silicon in forming various molecular frameworks .
Chemical Reactions Analysis
Chemical reactions involving silicon compounds can lead to a variety of products. The reaction of dimethylsilylene with propyne, for instance, results in the addition of the silylene to the alkyne, forming an adduct . This indicates that silylenes can act as reactive intermediates in addition reactions. Furthermore, the treatment of bis(trimethylsiloxy)dimethoxy pentadienes with titanium tetrachloride leads to the formation of cyclopropanes and cyclobutanes, showcasing the reactivity of silicon compounds in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon-based compounds are influenced by their molecular structure. The copolymers described in the research exhibit high thermooxidative stability, which is a significant physical property for materials expected to endure high temperatures . The rheological behavior and surface activity of comb-like polymethylsiloxanes also highlight the impact of molecular architecture on the material properties, where the presence of siloxane polymers contributes to unique physicochemical characteristics .
Wissenschaftliche Forschungsanwendungen
Comprehensive and Detailed Summary of the Application
Dimethoxy-methyl-propylsilane is used in the synthesis of functional polysiloxanes . These functional polysiloxanes show obvious fluorescence properties, which are assumed to be generated from unconventional chromophores . Furthermore, a series of copolymers with mercaptopropyl and polyether side chains are also obtained .
Methods of Application or Experimental Procedures
The functional dialkoxysilanes are first obtained by reacting functional alkenes with 3- (dimethoxy (methyl)silyl)propane-1-thiol in near-quantitative yields using a simple, efficient, and photoinitiated thiol–ene click reaction . Then, functional polysiloxanes are synthesized from their corresponding functional dialkoxysilane monomers .
Results or Outcomes Obtained
The functional polysiloxanes synthesized using this method exhibit fluorescence properties . They are successfully used for hydrophilic modification of a poly (styrene-b-butadiene-b-styrene) triblock copolymer . The PETH-based blue-light-emitting silicone elastomer is synthesized first via a thiol–ene click reaction, and it exhibits wonderful hydrophilicity, which may be useful in biomedical fields .
Application in Surface Modification and Composite Materials
Comprehensive and Detailed Summary of the Application
Silane coupling agents, including Dimethoxy-methyl-propylsilane, are used for surface modification and in the creation of composite materials . They are particularly useful in improving the adhesion of inorganic/polymer interfaces .
Methods of Application or Experimental Procedures
The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .
Results or Outcomes Obtained
The use of silane coupling agents in surface modification and composite materials can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .
Application in Medicine and Cosmetics
Comprehensive and Detailed Summary of the Application
Silane coupling agents are used in the medical and cosmetic industries . They are found in products such as skin and hair care products, contact lenses, and as anti-parasitic agents .
Methods of Application or Experimental Procedures
In these applications, the silane coupling agent is typically incorporated into the product formulation during the manufacturing process .
Results or Outcomes Obtained
The use of silane coupling agents in medicine and cosmetics can enhance the performance and effectiveness of the products .
Application in Water Treatment
Comprehensive and Detailed Summary of the Application
Silane coupling agents, including Dimethoxy-methyl-propylsilane, are used in water treatment processes . They can improve the interfacial adhesive strength, which is valuable for multi-materialization .
Methods of Application or Experimental Procedures
The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .
Results or Outcomes Obtained
The use of silane coupling agents in water treatment can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .
Application in Synthesis of Nanoparticles
Comprehensive and Detailed Summary of the Application
Silane coupling agents are used in the synthesis of nanoparticles . They can introduce functional groups onto the surfaces of particles .
Methods of Application or Experimental Procedures
The silane coupling agent is applied to the surface of particles to introduce functional groups . The organic functional group of the silane coupling agent interacts with polymers, while the silanol group forms a covalent bond with the inorganic surface .
Results or Outcomes Obtained
The use of silane coupling agents in the synthesis of nanoparticles can result in improved adhesion at the inorganic/polymer interface . This can enhance the mechanical, physical, and dynamic viscoelastic properties of composites .
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethoxy-methyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPWHZLROBLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309962 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxymethylpropyl-silane | |
CAS RN |
18173-73-4 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



